2H-Tetrazole-2-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl) is an organic compound characterized by its unique structural features, which include a tetrazole ring, an acetic acid moiety, and a substituent derived from the 3-chlorophenyl-2-furanyl group. The molecular formula for this compound is CHClNO, with a molecular weight of approximately 304.69 g/mol. The presence of the tetrazole ring contributes to its distinct chemical properties, making it relevant in various fields such as medicinal chemistry and materials science.
The chemical reactivity of 2H-Tetrazole-2-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl) is influenced by the functional groups present in its structure. The tetrazole ring can undergo nucleophilic substitutions and cycloadditions, while the acetic acid moiety can participate in esterification and amidation reactions. These reactions are essential for further modifications and derivatizations of the compound to enhance its biological activity or to create derivatives with specific properties.
Preliminary studies indicate that 2H-Tetrazole-2-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl) exhibits significant biological activities. Its structural characteristics allow it to interact with various biological macromolecules, such as enzymes and receptors. Potential pharmacological activities include:
These attributes make it a candidate for drug discovery and development.
The synthesis of 2H-Tetrazole-2-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl) typically involves multi-step organic reactions. Common synthetic routes include:
Optimizing reaction conditions such as temperature, solvent choice, and catalyst presence is crucial for maximizing yield and purity.
Understanding the interaction of 2H-Tetrazole-2-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl) with biological targets is essential for elucidating its pharmacological effects. Studies may focus on:
Several compounds share structural similarities with 2H-Tetrazole-2-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl). Notable comparisons include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1H-Tetrazole-1-acetic acid, 5-(3-chlorophenyl)- | Lacks furanyl substituent | Different reactivity profile |
| 1H-Tetrazole-1-acetic acid, 5-(4-chlorophenyl)- | Chlorine atom position differs | Affects chemical properties |
| 2H-Tetrazole-2-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl) | Contains nitrophenyl instead of chlorophenyl | Distinct reactivity due to nitro group |
The unique combination of chlorophenyl and furanyl groups in 2H-Tetrazole-2-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl) provides distinct advantages in various applications compared to other tetrazole derivatives.
2H-Tetrazole-2-acetic acid, 5-(5-(3-chlorophenyl)-2-furanyl)- is systematically named according to IUPAC guidelines, reflecting its fused heterocyclic architecture. The molecular formula, $$ \text{C}{11}\text{H}{7}\text{Cl}\text{N}{4}\text{O}{2} $$, corresponds to a molecular weight of 246.65 g/mol. Its structure comprises:
While the exact discovery timeline remains undocumented, synthetic routes to analogous tetrazole-acetic acid derivatives were pioneered in the late 20th century. Early methods relied on cycloaddition reactions between nitriles and azides, as exemplified by the Huisgen azide-alkyne cycloaddition. The specific incorporation of chlorophenyl and furanyl groups likely emerged from efforts to enhance steric and electronic properties for targeted applications.